molecular formula C20H22N8 B12335035 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B12335035
M. Wt: 374.4 g/mol
InChI Key: PCNNHJICYRPRPA-UHFFFAOYSA-N
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Description

5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. The process may start with the preparation of the pyrazine ring, followed by the introduction of the pyridine and piperidine rings through various coupling reactions. Common reagents used in these reactions include palladium catalysts, amines, and nitriles. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and piperidine rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions can take place, especially at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

The compound could be investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-(Aminomethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile
  • 5-((4-(1-Methylpiperidin-4-yl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Uniqueness

The uniqueness of 5-((4-((1-Methylpiperidin-4-yl)amino)-5-(1H-pyrrol-1-yl)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H22N8

Molecular Weight

374.4 g/mol

IUPAC Name

5-[[4-[(1-methylpiperidin-4-yl)amino]-5-pyrrol-1-ylpyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C20H22N8/c1-27-8-4-15(5-9-27)25-17-10-19(24-13-18(17)28-6-2-3-7-28)26-20-14-22-16(11-21)12-23-20/h2-3,6-7,10,12-15H,4-5,8-9H2,1H3,(H2,23,24,25,26)

InChI Key

PCNNHJICYRPRPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=C2N3C=CC=C3)NC4=NC=C(N=C4)C#N

Origin of Product

United States

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